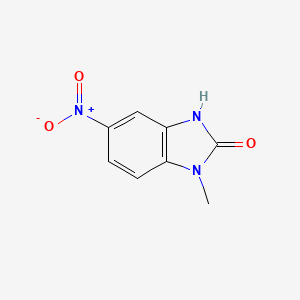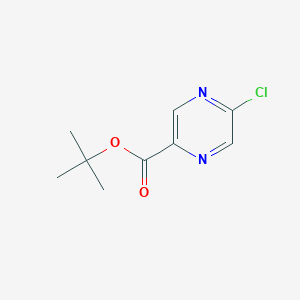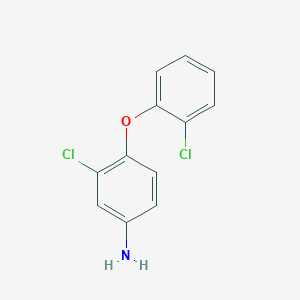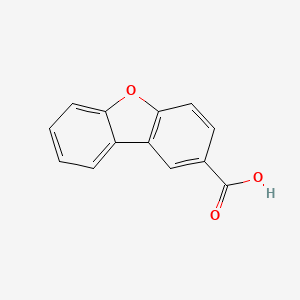![molecular formula C10H13N3O3 B1330896 N-[2-(Dimethylamino)-5-nitrophenyl]acetamid CAS No. 5367-36-2](/img/structure/B1330896.png)
N-[2-(Dimethylamino)-5-nitrophenyl]acetamid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related nitro, amino, and acetamino derivatives has been explored through various chemical reactions. For instance, the cyclo-dehydration of nitrophenoxy butanones and subsequent reduction and acetylation steps have been used to produce different benzofuran derivatives with nitro and acetamino groups . Additionally, the synthesis of N-(2-dimethylaminoethyl)acetohydroxamic acid, which shares a dimethylamino functional group with the compound of interest, has been reported to catalyze ester hydrolysis effectively .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as X-ray crystallography. For example, the crystal and molecular structure of 2-(N-nitrosomethylamino)acetamide has been described, providing details on the hydrogen bonding and isomerism within the crystal lattice . Similarly, the structures of N-[2-(isopropylamino)-5-nitrophenyl]acetamide and N-[2-(butylamino)-5-nitrophenyl]acetamide have been investigated to compare their suitability for non-linear optical applications .
Chemical Reactions Analysis
The bioactivity of related compounds, such as N-(2-hydroxy-5-nitrophenyl) acetamide, has been studied, revealing that it can undergo glucosylation as a detoxification process in various organisms . Additionally, the formation and rearrangement of spiro-Meisenheimer adducts of NN'-dimethyl-N-(2,4,6-trinitrophenyl)glycinamide have been examined, which is relevant to understanding the reactivity of nitrophenylacetamide derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized in different studies. For instance, the solvatochromism and dipole moment of N-(4-Methyl-2-nitrophenyl)acetamide have been analyzed, showing the influence of hydrogen bonding on its IR spectrum . The conformation of the N-H bond in 2-Chloro-N-(3-methylphenyl)acetamide has been described, which is relevant for understanding the properties of acetamide derivatives .
Wissenschaftliche Forschungsanwendungen
Photoinitiatoren für die Polymerisation
N-[2-(Dimethylamino)-5-nitrophenyl]acetamid: Derivate wurden synthetisiert und können als einkomponentige Radikalphotoinitiatoren verwendet werden. Diese Verbindungen sind besonders effektiv unter LED-Bestrahlung zur Initiierung der Radikalpolymerisation von Acrylaten . Sie können auch in mehrkomponentige Photoinitiator-Systeme für sowohl Radikal- als auch Kationische Photopolymerisation eingearbeitet werden, wobei sie eine hohe Effizienz und Umsetzungen von über 60% zeigen .
Synthese von Heterocyclen
Die Verbindung dient als vielseitiges Synthon für die Synthese von Heterocyclen. Ihre Reaktivität ermöglicht die Bildung verschiedener funktioneller Gruppen, die für den Aufbau komplexer cyclischer Strukturen unerlässlich sind . Diese Anwendung ist in der pharmazeutischen Forschung von entscheidender Bedeutung, da heterocyclische Verbindungen das Rückgrat vieler Medikamente bilden.
Funktionalisierung acyclischer Systeme
Neben cyclischen Systemen wird This compound zur Funktionalisierung acyclischer Systeme verwendet. Es dient als Quelle für verschiedene wichtige Zwischenprodukte und spielt in Reaktionen als Dehydratisierungsmittel, Reduktionsmittel oder Katalysator eine Rolle . Dies erweitert seinen Nutzen in der organischen Synthese und macht ihn zu einem wertvollen Werkzeug für Chemiker.
Ligand für metallische Verbindungen
Aufgrund seiner polaren Natur und des Vorhandenseins funktioneller Gruppen wie Amid und Carbonyl kann die Verbindung als effektiver Ligand für die Synthese metallischer Verbindungen dienen . Dies ist besonders wichtig im Bereich der anorganischen Chemie und Materialwissenschaften.
Vielseitiges Reagenz in der organischen Chemie
Die Flexibilität der Verbindung als Reaktionsmedium und ihre Fähigkeit, sowohl als Elektrophil als auch als Nukleophil zu reagieren, machen sie zu einem vielseitigen Reagenz in der organischen Chemie. Sie kann verwendet werden, um verschiedene funktionelle Gruppen zu liefern, was für die Entwicklung neuer synthetischer Methoden von grundlegender Bedeutung ist .
3D-Druck und Netzwerkpolymere
Die Derivate von This compound wurden für 3D-Druckanwendungen angepasst. Sie sind in der Lage, die Synthese von durchdrungenen Polymernetzwerken zu initiieren, die für die Entwicklung neuer Materialien mit verbesserten Eigenschaften unerlässlich sind .
Eigenschaften
IUPAC Name |
N-[2-(dimethylamino)-5-nitrophenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-7(14)11-9-6-8(13(15)16)4-5-10(9)12(2)3/h4-6H,1-3H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZSQCGFTOHIDIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30346685 | |
| Record name | N-[2-(Dimethylamino)-5-nitrophenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5367-36-2 | |
| Record name | N-[2-(Dimethylamino)-5-nitrophenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is DAN considered a promising material for nonlinear optical applications?
A1: DAN exhibits a high second-order optical nonlinearity, as demonstrated by efficient second-harmonic generation (SHG) observed in both powder and single crystal forms. , This property makes DAN a candidate for applications like frequency doubling, optical switching, and optical data storage.
Q2: What structural features of DAN contribute to its nonlinear optical properties?
A2: DAN's high SHG efficiency is attributed to favorable molecular packing within its crystal structure, determined through X-ray crystallographic analysis. The molecule itself possesses a donor-acceptor structure, with the dimethylamino group acting as an electron donor and the nitro group as an electron acceptor, connected through a conjugated π-electron system. This arrangement leads to a large molecular hyperpolarizability, a key factor for second-order nonlinear optical effects.
Q3: How efficient is SHG in DAN compared to other materials?
A3: DAN exhibits a conversion efficiency of 20% for SHG using 1 mJ pulses at 1.064 μm with a 2 mm thick crystal. This efficiency surpasses that of 4-Nitro-4′-Methyl benzylidene aniline (NMBA), another organic nonlinear optical material. While NMBA shows Type II phase matching, its SHG efficiency is about 10 times lower than DAN under similar testing conditions. This difference is attributed to the less optimal angle between molecular dipoles in NMBA's crystal structure.
Q4: What methods have been explored for incorporating DAN into optical devices?
A4: Research has focused on growing DAN single crystals within silica and higher refractive index glass capillaries to create crystal cored fibers (CCFs). , This method aims to achieve a close match between the refractive indices of the core and cladding, enabling the fabrication of single-mode waveguides. These waveguides are expected to enhance SHG efficiency due to improved overlap between fundamental and second-harmonic modes.
Q5: Has DAN been explored for electro-optic applications?
A5: Yes, DAN has been investigated as a dopant in polymer matrices for electro-optic applications. Research shows that DAN-doped polycarbonate films exhibit higher electro-optic coefficients compared to similarly doped poly(methyl methacrylate) (PMMA) materials.
Q6: What factors influence the stability of DAN's nonlinear optical properties in polymer matrices?
A6: Studies indicate that hydrogen bonding between DAN and the polymer host plays a significant role in the long-term stability of its alignment, and therefore its nonlinear optical properties. DAN-doped polycarbonates show better long-term stability at room temperature compared to PMMA, attributed to stronger hydrogen bonding between DAN and the polycarbonate backbone. ,
Q7: Are there any limitations to using DAN in practical devices?
A7: While DAN shows promise, challenges remain in achieving optimal device performance. Factors like controlling crystal orientation within fibers, minimizing scattering losses due to defects, and ensuring long-term stability in various environments need further investigation. ,
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene](/img/structure/B1330825.png)





